molecular formula C10H15F3N4O B3175380 [1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine CAS No. 956754-76-0

[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B3175380
CAS No.: 956754-76-0
M. Wt: 264.25 g/mol
InChI Key: SPIFXKQYAOABQZ-UHFFFAOYSA-N
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Description

[1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is a pyrazole-based compound featuring a trifluoromethyl group at position 3, a methyl group at position 1, and a morpholino substituent at position 3. The morpholino group contributes to improved solubility and metabolic stability, while the trifluoromethyl group imparts electron-withdrawing effects, influencing reactivity and binding interactions . The compound has a molecular weight of 264.25 and is cataloged under CAS 866133-80-4 .

Properties

IUPAC Name

[1-methyl-5-morpholin-4-yl-3-(trifluoromethyl)pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4O/c1-16-9(17-2-4-18-5-3-17)7(6-14)8(15-16)10(11,12)13/h2-6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIFXKQYAOABQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CN)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine, with the CAS number 956754-76-0, is a compound that has garnered attention for its biological activity. This article provides a detailed examination of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H15F3N4O
  • Molecular Weight : 264.25 g/mol
  • Boiling Point : Approximately 378 °C (predicted)
  • Density : 1.47 g/cm³ (predicted)
  • pKa : 7.86 (predicted)

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as an antiparasitic and anticancer agent.

The compound's mechanism of action is primarily linked to its interaction with specific biological targets, which may include:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially allowing it to inhibit certain enzymes involved in disease processes.
  • Receptor Modulation : It may act on various receptors, influencing pathways that regulate cell growth and survival.

Research Findings

Recent studies have highlighted the compound's promising biological activities:

  • Antiparasitic Activity : In vitro studies have shown that derivatives containing the pyrazole moiety exhibit significant antiparasitic effects, with some analogs demonstrating low EC50 values (effective concentration for 50% inhibition) in various assays. For instance, compounds with a trifluoromethyl group have shown improved potency compared to their non-fluorinated counterparts .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In one study, it exhibited IC50 values comparable to established anticancer agents, suggesting that it may be a viable candidate for further development in cancer therapeutics .

Case Study 1: Antiparasitic Efficacy

A recent study assessed the efficacy of this compound against Plasmodium falciparum. Results indicated that the compound exhibited potent activity with an EC50 of 0.010 µM, significantly outperforming other tested compounds .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on human cancer cell lines (e.g., A431 and Jurkat), the compound was found to induce apoptosis at concentrations as low as 0.037 µM. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring could enhance cytotoxicity, indicating a pathway for optimizing therapeutic efficacy .

Data Tables

PropertyValue
Molecular FormulaC10H15F3N4O
Molecular Weight264.25 g/mol
Boiling Point~378 °C
Density1.47 g/cm³
pKa7.86
Biological ActivityEC50/IC50
Antiparasitic Activity0.010 µM
Cytotoxicity (A431 Cells)0.037 µM
Cytotoxicity (Jurkat Cells)<0.050 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with analogs based on substituent patterns, physicochemical properties, and synthesis data (where available). Key structural variations include substituent positions on the pyrazole ring, the presence of heterocycles, and functional groups affecting polarity and reactivity.

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Molecular Weight CAS Number Source
[1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine 1-Me, 3-CF₃, 5-morpholino, 4-CH₂NH₂ Morpholino, CF₃, methanamine 264.25 866133-80-4
[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine 1-Me, 3-CF₃, 4-CH₂NH₂ CF₃, methanamine Not reported Not reported
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 1-Me, 4-CF₃, 5-CH₂NH₂ CF₃, methanamine 180.15 1823875-42-8
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-CF₃-1H-pyrazol-4-yl)-1,3,4-oxadiazole 1-Me, 3-CF₃, 4-oxadiazole-linked thioether Oxadiazole, thioether, Br 433.28 Not reported
N-(2-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-methanamine 5-CF₃, 3-CH₂NH₂, N-aryl CF₃, aryl-substituted amine Not reported 1159942-88-7
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-Me, 4-Cl, 5-CH₂NHCH₃ Cl, methylamine 189.66 1002032-44-1

Key Observations

Substituent Effects on Solubility and Reactivity: The morpholino group in the target compound enhances solubility compared to non-polar substituents (e.g., bromobenzyl in compounds) due to its polar, oxygen-rich structure . Trifluoromethyl (CF₃) at position 3 (target compound) vs. position 4 () alters electronic effects.

Physicochemical Properties: reports melting points for oxadiazole-linked pyrazoles ranging from 77°C (allylthio derivative) to 114°C (4-bromobenzyl derivative). The target compound’s melting point is unreported, but morpholino’s polarity suggests a higher melting point than non-polar analogs . Yields for compounds vary widely (27.7–83.3%), with lower yields for sterically hindered substituents (e.g., acetonitrile derivative at 27.7%). The morpholino group’s synthesis may require optimized conditions to avoid similar challenges .

Biological and Industrial Relevance: The morpholino group is commonly used in drug design (e.g., kinase inhibitors) to improve bioavailability. This positions the target compound as a candidate for pharmaceutical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine

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